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molecular formula C7H11NO3 B8437341 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

Cat. No. B8437341
M. Wt: 157.17 g/mol
InChI Key: QZAMFJOWYBXFKJ-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

9.96 g of ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-5-carboxylate was dissolved in 200 ml of ethanol, and 3.78 g of sodium borohydride was then added. The mixture was stirred at room temperature for 10 hours. After 50 ml of water was added, the reaction mixture was concentrated to 50 ml under reduced pressure. The concentrated solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced-pressure. The residue was subjected to silica gel column chromatography to obtain 6.17 g of [5-(1-hydroxy-1-methylethyl)isoxazol-3-yl]methanol.
Name
ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-5-carboxylate
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1(C(OCC)=O)[O:9][NH:8][CH:7]=[CH:6]1)([CH3:4])[CH3:3].[BH4-].[Na+].O.[CH2:18]([OH:20])C>>[OH:1][C:2]([C:5]1[O:9][N:8]=[C:7]([CH2:18][OH:20])[CH:6]=1)([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-5-carboxylate
Quantity
9.96 g
Type
reactant
Smiles
OC(C)(C)C1(C=CNO1)C(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3.78 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to 50 ml under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrated solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced-pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OC(C)(C)C1=CC(=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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